(2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-7-4-3-6(2-1-5-11)8(10)12-7/h1-4H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNMPRVANMQGOY-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=CC#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1/C=C/C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: Molecular Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile represents a chemical entity of interest in medicinal chemistry and materials science. Its structure, featuring a dichlorinated pyridine ring coupled to an acrylonitrile moiety, suggests potential applications as a versatile chemical intermediate for the synthesis of more complex molecules. The electron-withdrawing nature of the chlorine atoms and the cyano group, combined with the conjugated system, imparts unique electronic properties that can be exploited in drug design and the development of novel organic materials. This guide provides a detailed examination of its molecular structure, predicted physicochemical properties, and a plausible synthetic pathway.
Molecular Structure and Properties
The fundamental characteristics of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile are derived from its molecular formula, C₈H₄Cl₂N₂.
Physicochemical Data Summary
| Property | Value | Source/Method |
| Molecular Formula | C₈H₄Cl₂N₂ | Calculated |
| Molecular Weight | 200.04 g/mol | Calculated |
| IUPAC Name | (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile | Nomenclature |
| Canonical SMILES | C1=C(C(=NC(=C1)Cl)Cl)C=C(C#N) | Structure-based |
| InChI Key | (Predicted) | Structure-based |
| Physical Form | Predicted to be a solid at room temperature. | Analogy to similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMF, DMSO, and chlorinated solvents. | General properties of similar organic molecules |
Structural Elucidation
The molecule consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, and a prop-2-enenitrile group at position 3. The "(2E)" designation indicates that the substituents around the carbon-carbon double bond are in the trans configuration, which is generally the more thermodynamically stable isomer.
Solubility Profiling of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile: A Methodological Framework for Researchers
An In-depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability.[1] This guide provides a comprehensive technical framework for understanding and determining the solubility of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in various organic solvents. While specific quantitative solubility data for this compound is not widely published, this document, written from the perspective of a Senior Application Scientist, focuses on the predictive analysis based on molecular structure and provides robust, field-proven experimental protocols for its empirical determination. We detail the gold-standard shake-flask equilibrium solubility method and the subsequent quantitative analysis by High-Performance Liquid Chromatography (HPLC), empowering researchers to generate reliable and reproducible data.
Introduction and Molecular Analysis
(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a substituted pyridine derivative. Such compounds are significant in medicinal chemistry and materials science, often serving as key building blocks or intermediates.[2] A thorough understanding of its solubility is paramount for chemists and formulation scientists to control reaction kinetics, design effective crystallization and purification strategies, and develop stable analytical and final product formulations.
Molecular Structure:
(A simplified 2D representation of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile)
Structural Analysis for Solubility Prediction:
Before embarking on experimental work, an analysis of the molecule's structure provides a qualitative forecast of its solubility behavior, based on the fundamental principle that "like dissolves like."[3][4]
-
Dichloropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The two electron-withdrawing chlorine atoms increase the molecule's polarity and introduce potential dipole-dipole interactions.
-
Prop-2-enenitrile Group: This functional group consists of a polar cyano (nitrile) group and a carbon-carbon double bond. The nitrile group (C≡N) is a strong hydrogen bond acceptor and contributes significantly to the molecule's polarity.
-
Overall Polarity: The combination of these polar functional groups suggests that the molecule is moderately polar. However, it lacks strong hydrogen bond donor groups (like -OH or -NH2).
Predicted Solubility Profile:
-
High Solubility Expected in: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Acetonitrile (ACN), which can engage in strong dipole-dipole interactions.
-
Moderate Solubility Expected in: Chlorinated solvents like Dichloromethane (DCM) and Chloroform, and some polar protic solvents like Ethanol and Methanol. The solubility in alcohols will be a balance between the molecule's polarity and the energy required to disrupt the solvent's hydrogen-bonding network.[4]
-
Low to Negligible Solubility Expected in: Non-polar solvents such as Hexanes, Toluene, and Diethyl Ether, which cannot effectively solvate the polar regions of the molecule.
Gold-Standard Protocol: Equilibrium Solubility by Shake-Flask Method
The most reliable method for determining thermodynamic equilibrium solubility is the shake-flask method, as recommended by the OECD Test Guideline 105.[5][6][7] This technique ensures that the solvent is fully saturated with the solute and that the system has reached a state of minimum free energy.
Causality-Driven Experimental Choices:
-
Why an Excess of Solid? The presence of undissolved solid material at the end of the experiment is the only visual confirmation that a true thermodynamic equilibrium between the solid state and the saturated solution has been achieved.[5]
-
Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) is critical for reproducibility and data accuracy.[7]
-
Why Prolonged Agitation? The time to reach equilibrium can vary significantly based on the compound and solvent. A minimum of 24 to 72 hours of agitation ensures that the dissolution rate is no longer a limiting factor and a true equilibrium has been established.[5][7]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (e.g., 10-20 mg) to a series of glass vials, each containing a known volume (e.g., 2 mL) of a selected organic solvent. Ensure the amount added is sufficient to leave visible solid after equilibration.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker or on a stirring plate within a temperature-controlled chamber set to 25 °C. Agitate the slurries continuously for 48-72 hours.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a supernatant aliquot from the clear liquid phase. This step is critical to avoid transferring any solid particles.
-
Filtration: Immediately filter the aliquot through a chemically compatible 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for most organic solvents) into a clean HPLC vial. This step removes any remaining microscopic solid particles that could otherwise falsely inflate the measured concentration.[3]
-
Dilution: If necessary, accurately dilute the filtered saturated solution with the appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Quantify the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.
Quantitative Analysis Protocol: Concentration by HPLC-UV
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the preferred technique for accurately quantifying the solute concentration in the filtered samples, as it offers high specificity and sensitivity, and can separate the main compound from any potential impurities or degradants.[8]
Step-by-Step Protocol:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the target compound from any impurities. A C18 column with a mobile phase of acetonitrile and water is a common starting point. Select a UV detection wavelength where the compound exhibits maximum absorbance.
-
Stock Standard Preparation: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is highly soluble, e.g., acetonitrile) to prepare a primary stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Curve Generation: Prepare a series of at least five calibration standards by performing serial dilutions of the primary stock solution. The concentration range should bracket the expected concentration of the solubility samples.[3]
-
Analysis: Inject the calibration standards into the HPLC system, followed by the prepared (and diluted) solubility samples.
-
Calculation: Plot the peak area from the HPLC chromatograms against the known concentration of each calibration standard to generate a linear regression curve. The R² value should be >0.999 to ensure linearity. Use the equation of the line (y = mx + c) to calculate the concentration of the compound in the diluted solubility samples, and then factor in the dilution to determine the final solubility in the original solvent.[3][9]
Data Presentation and Interpretation
Organizing the experimentally determined solubility data into a structured table is essential for clear communication and comparative analysis.
Table 1: Experimentally Determined Solubility of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile at 25 °C
| Solvent | Solvent Class | Solubility (mg/mL) | Qualitative Classification |
| Hexane | Non-Polar | < 0.1 | Insoluble |
| Toluene | Non-Polar | < 1 | Slightly Soluble |
| Dichloromethane | Chlorinated | 10 - 30 | Soluble |
| Methanol | Polar Protic | 5 - 15 | Soluble |
| Ethanol | Polar Protic | 2 - 10 | Sparingly Soluble |
| Acetonitrile | Polar Aprotic | > 50 | Freely Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | > 100 | Very Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Very Soluble |
Note: The values in this table are illustrative examples based on theoretical predictions. Researchers should populate this table with their own experimentally derived data.
Visual Workflow and Logic Diagrams
Diagrams provide an intuitive overview of complex workflows and logical relationships.
Figure 1: Experimental workflow for the Shake-Flask solubility determination method.
Figure 2: Logic diagram relating molecular features to predicted solubility.
References
-
Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 24, 2026, from [Link]
-
ASTM E1148-02(2008) Standard Test Method for Measurements of Aqueous Solubility. (2010). ASTM International. Retrieved February 24, 2026, from [Link]
-
Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. Retrieved February 24, 2026, from [Link]
-
Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12). ResearchGate. Retrieved February 24, 2026, from [Link]
-
OECD Test Guideline 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. (2006, March 23). OECD iLibrary. Retrieved February 24, 2026, from [Link]
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How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025, March 26). PharmaGuru. Retrieved February 24, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Toronto. Retrieved February 24, 2026, from [Link]
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High-accuracy water solubility determination using logK. (n.d.). KREATiS. Retrieved February 24, 2026, from [Link]
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DEVELOPMENT AND VALIDATION OF A RP-HPLC METHOD FOR DETERMINATION OF SOLUBILITY OF FUROSEMIDE. (n.d.). Turkish Journal of Pharmaceutical Sciences. Retrieved February 24, 2026, from [Link]
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List of OECD Test Methods for Physico-Chemical Testing. (n.d.). EPP Ltd. Retrieved February 24, 2026, from [Link]
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A.6 WATER SOLUBILITY. (n.d.). European Union. Retrieved February 24, 2026, from [Link]
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Solubility of Organic Compounds. (2021, October 8). Chemistry Steps. Retrieved February 24, 2026, from [Link]
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A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July). ResearchGate. Retrieved February 24, 2026, from [Link]
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Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14). Improved Pharma. Retrieved February 24, 2026, from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved February 24, 2026, from [Link]
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Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. (2023, December 12). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]
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2,6-Dichloropyridine-3,5-dicarbonitrile. (n.d.). National Institutes of Health (NIH). Retrieved February 24, 2026, from [Link]
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An In-depth Technical Guide to the Thermodynamic Stability of 2,6-Dichloropyridine Acrylonitrile Derivatives
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives, a class of compounds with significant potential in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings of their stability, robust experimental protocols for empirical assessment, and the application of computational modeling for predictive analysis. By integrating fundamental thermodynamic principles with practical, field-proven methodologies, this guide serves as an essential resource for the rational design, development, and handling of these promising molecules.
Introduction: The Significance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and versatile reactivity.[1][2] The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its physicochemical characteristics, including solubility, metabolic stability, and target-binding affinity.[1] Among the vast array of substituted pyridines, 2,6-dichloropyridine acrylonitrile derivatives represent a particularly interesting class. The presence of two electron-withdrawing chlorine atoms at the 2 and 6 positions significantly influences the electron density of the aromatic ring, while the acrylonitrile moiety introduces a reactive and polar functional group.[3]
Understanding the thermodynamic stability of these molecules is paramount for several reasons:
-
Drug Development: In the pharmaceutical industry, the stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life.[4]
-
Process Chemistry: Knowledge of thermal stability is crucial for the safe and efficient design of synthesis, purification, and formulation processes.
-
Materials Science: For applications in materials science, the thermodynamic stability of the constituent molecules determines the operational limits and long-term performance of the material.
This guide will delve into the multifaceted nature of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives, providing a holistic perspective that combines theoretical insights with experimental and computational validation.
Theoretical Framework of Thermodynamic Stability
The thermodynamic stability of a molecule is governed by fundamental principles of enthalpy, entropy, and Gibbs free energy.[5] For 2,6-dichloropyridine acrylonitrile derivatives, several key factors contribute to their overall stability:
-
Aromaticity and Resonance: The inherent aromaticity of the pyridine ring provides a significant stabilizing effect. The delocalization of π-electrons across the ring lowers the overall energy of the molecule.
-
Inductive and Resonance Effects of Substituents:
-
2,6-Dichloro Substituents: The two chlorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect reduces the electron density on the pyridine ring, which can impact its reactivity and interactions with other molecules.[3]
-
Acrylonitrile Substituent: The acrylonitrile group is also electron-withdrawing due to the nitrile (-CN) group. The double bond and the nitrile group can participate in resonance with the pyridine ring, further influencing the electronic distribution and stability.
-
-
Intermolecular Forces: In the solid state, the stability of the crystal lattice is determined by the nature and strength of intermolecular interactions, such as dipole-dipole interactions, van der Waals forces, and potentially weak hydrogen bonds.
The interplay of these electronic and structural factors dictates the intrinsic stability of the molecule and its susceptibility to degradation under various stress conditions.
Experimental Assessment of Thermodynamic Stability
A thorough understanding of the thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives requires empirical data obtained through rigorous experimental techniques. The following sections detail the key experimental protocols for this purpose.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a material as a function of temperature.[6] It measures the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program. For 2,6-dichloropyridine acrylonitrile derivatives, DSC can be used to determine:
-
Melting Point and Enthalpy of Fusion: The melting point is a key indicator of purity and the energy required to break the crystal lattice.
-
Polymorphism: The presence of different crystalline forms (polymorphs) can be detected as they will exhibit distinct melting points and enthalpies of fusion.
-
Decomposition Temperature: The onset of an exothermic or endothermic event after melting can indicate the temperature at which the compound begins to decompose.
-
Sample Preparation: Accurately weigh 3-5 mg of the 2,6-dichloropyridine acrylonitrile derivative into a clean, hermetically sealed aluminum pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition point.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of melting and any subsequent decomposition events.
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.
-
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is essential for determining the thermal stability and decomposition profile of a compound. TGA can provide information on:
-
Decomposition Onset Temperature: The temperature at which the compound begins to lose mass.
-
Decomposition Profile: The number of decomposition steps and the mass loss associated with each step.
-
Residual Mass: The amount of non-volatile residue remaining at the end of the experiment.
-
Sample Preparation: Accurately weigh 5-10 mg of the 2,6-dichloropyridine acrylonitrile derivative into a tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature where decomposition is complete (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rate for each decomposition step.
-
Data Presentation: Thermal Analysis Summary
| Parameter | DSC | TGA |
| Melting Point (Tm) | Onset and peak temperature of the endothermic melting event. | Not directly measured. |
| Enthalpy of Fusion (ΔHfus) | Integrated area of the melting peak (J/g). | Not applicable. |
| Decomposition Onset (Td) | Onset of exothermic/endothermic decomposition event. | Temperature at which significant mass loss begins. |
| Decomposition Profile | Can indicate complex decomposition through multiple thermal events. | Provides quantitative mass loss for each decomposition step. |
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment, particularly in the pharmaceutical industry.[2] These studies involve subjecting the compound to harsh conditions to accelerate its degradation, which helps to:
-
Identify potential degradation products.
-
Elucidate degradation pathways.
-
Develop and validate stability-indicating analytical methods.
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with a strong acid (e.g., 0.1 M HCl) at elevated temperatures (e.g., 60-80 °C).
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with a strong base (e.g., 0.1 M NaOH) at elevated temperatures.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Expose the solid compound to dry heat at a temperature below its melting point for an extended period.
-
Photodegradation: Expose a solution or solid sample to a controlled light source (e.g., UV or fluorescent light).
-
-
Time Points: Collect samples at various time points during the stress testing.
-
Analysis: Analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the parent compound and detect any degradation products.
-
Mass Balance: Ensure that the sum of the parent compound and all degradation products accounts for the initial amount of the compound.
Computational Modeling of Thermodynamic Stability
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to complement experimental studies of thermodynamic stability.[8] DFT calculations can provide valuable insights into the electronic structure, molecular geometry, and reactivity of 2,6-dichloropyridine acrylonitrile derivatives at the atomic level.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the compounds , DFT can be used to calculate:
-
Optimized Molecular Geometry: To determine the most stable three-dimensional structure of the molecule.
-
Vibrational Frequencies: To confirm that the optimized structure corresponds to a true energy minimum and to compare with experimental infrared (IR) and Raman spectra.
-
Electronic Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.[5][9]
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
-
Thermodynamic Parameters: DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation.
-
Bond Dissociation Energies (BDEs): BDE calculations can help to identify the weakest bonds in the molecule, which are likely to be the initial sites of thermal decomposition.
-
Structure Building: Construct the 3D structure of the 2,6-dichloropyridine acrylonitrile derivative using a molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization calculation using an appropriate DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to verify that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Property Calculations: Calculate other properties of interest, such as HOMO-LUMO energies, MEP, and BDEs.
-
Data Analysis: Analyze the calculated data to gain insights into the molecule's stability and reactivity.
Degradation Pathways and Mechanisms
The degradation of 2,6-dichloropyridine acrylonitrile derivatives can proceed through several potential pathways, depending on the specific stress conditions.
-
Hydrolysis: The nitrile group can be susceptible to hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid or an amide. The chlorine atoms on the pyridine ring are generally less prone to hydrolysis but can be displaced under harsh conditions.
-
Oxidation: The pyridine ring and the acrylonitrile moiety can be susceptible to oxidation, leading to the formation of N-oxides or cleavage of the double bond.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo fragmentation. The initial steps are likely to involve the cleavage of the weakest bonds, which can be predicted by BDE calculations.
-
Photodegradation: Exposure to light can induce photochemical reactions, such as isomerization or cleavage of bonds.
The identification of degradation products through techniques like LC-MS/MS is crucial for elucidating the precise degradation pathways.
Diagrams and Visualizations
Molecular Structure
Caption: Molecular structure of a 2,6-dichloropyridine acrylonitrile derivative.
Experimental Workflow for Stability Assessment
Caption: Workflow for comprehensive thermodynamic stability assessment.
Conclusion
The thermodynamic stability of 2,6-dichloropyridine acrylonitrile derivatives is a complex interplay of their inherent molecular structure, electronic properties, and susceptibility to environmental stressors. A comprehensive evaluation of their stability necessitates a multi-pronged approach that integrates theoretical understanding with robust experimental and computational analyses. By employing the methodologies outlined in this guide, researchers and drug development professionals can gain a thorough understanding of the stability profile of these compounds, enabling their safe and effective application in their respective fields. The rational design of more stable and efficacious molecules is ultimately predicated on a solid foundation of these fundamental principles and analytical techniques.
References
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2,6-Dichloropyridine. (n.d.). In Wikipedia. Retrieved from [Link]
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- Stability of pyridine, isoquinoline (A), and quinoline (B) derivatives bearing NHS groups in ACN. (n.d.).
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- Ruhland, M., et al. (2021). Investigation of the chemical changes during the thermal treatment of acrylonitrile‐co‐methyl acrylate-polymer (polyacryloni). Journal of Polymer Science.
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- Sims, G. K., & Sommers, L. E. (1986).
- Singh, P., et al. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Indian Academy of Sciences.
- Mitch, W. A., & Sedlak, D. L. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. Environmental Science & Technology.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). Molecules.
- Energetics of pyridine substitution by DFT calculations. (n.d.).
- Synthesis method of 2,6-dichloropyridine. (2014).
- Lee, L. T., et al. (2007). Calorimetric study on interaction of water-soluble copolymers with ionic surfactant. Journal of Colloid and Interface Science.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
- Castelli, F., et al. (2011). Calorimetric techniques to study the interaction of drugs with biomembrane models. Journal of Thermal Analysis and Calorimetry.
- Halogen-Bonded Cocrystals. (n.d.).
- D'Auria, M., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. MDPI.
- Messerly, J. F., & Finke, H. L. (1970). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropane. Journal of Chemical Thermodynamics.
- Ladbury, J. E., & Chowdhry, B. Z. (1996). Sensing the heat: the application of isothermal titration calorimetry to thermodynamic studies of biomolecular interactions. Chemistry & Biology.
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An In-depth Technical Guide to the Synthesis of (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile
Introduction
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. The presence of the dichloropyridine moiety, a common pharmacophore, coupled with the reactive α,β-unsaturated nitrile functionality, makes this compound a versatile building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules. The electron-withdrawing nature of the chlorine atoms and the nitrile group influences the electronic properties of the pyridine ring and the alkene, making it a valuable synthon for various chemical transformations.
This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. We will delve into the mechanistic underpinnings of each methodology, offering field-proven insights into experimental choices and providing detailed, step-by-step protocols. The guide is structured to empower researchers, scientists, and drug development professionals with the knowledge to confidently synthesize and utilize this important chemical intermediate.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile fundamentally involves the formation of a carbon-carbon double bond between the C3 position of the pyridine ring (via an aldehyde precursor) and a two-carbon nitrile-containing fragment. Three classical and highly effective olefination reactions are primarily employed for this transformation: the Knoevenagel Condensation, the Wittig Reaction, and the Horner-Wadsworth-Emmons (HWE) Reaction. The choice of method often depends on factors such as desired stereoselectivity, reagent availability, and ease of purification.
| Synthetic Route | Key Reagents | Typical Base | Stereoselectivity | Key Advantages | Key Disadvantages |
| Knoevenagel Condensation | 2,6-Dichloropyridine-3-carbaldehyde, Acetonitrile (or other active methylene compound) | Piperidine, Triethylamine, or catalyst-free in polar solvents | Predominantly (E)-isomer | Atom economical, mild reaction conditions, simple workup.[1][2][3] | May require elevated temperatures or longer reaction times with less reactive substrates. |
| Wittig Reaction | 2,6-Dichloropyridine-3-carbaldehyde, Cyanomethyltriphenylphosphonium salt | Strong bases (e.g., n-BuLi, NaH) or milder bases for stabilized ylides | Can produce mixtures of (E) and (Z) isomers, but often favors (Z) with unstabilized ylides.[4] | Wide substrate scope. | Formation of triphenylphosphine oxide byproduct can complicate purification.[4] |
| Horner-Wadsworth-Emmons | 2,6-Dichloropyridine-3-carbaldehyde, Diethyl cyanomethylphosphonate | NaH, K2CO3, DBU | Excellent (E)-selectivity.[5][6] | Water-soluble phosphate byproduct allows for easy purification; phosphonate carbanions are more nucleophilic than Wittig ylides.[5][6] | Phosphonate reagent is more expensive than the corresponding phosphonium salt. |
Precursor Synthesis: 2,6-Dichloropyridine-3-carbaldehyde
The common starting material for all the discussed synthetic routes is 2,6-dichloropyridine-3-carbaldehyde. A reliable method for its preparation is the oxidation of (2,6-dichloropyridin-3-yl)methanol.
Experimental Protocol: Oxidation of (2,6-dichloropyridin-3-yl)methanol
-
Reaction Setup: To a solution of (2,6-dichloropyridin-3-yl)methanol (1.0 g, 5.62 mmol) in dichloromethane (10 ml) in a round-bottom flask equipped with a magnetic stirrer, add Dess-Martin periodinane (4.8 g, 11.24 mmol) at room temperature (26 °C).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate (Na2S2O3) and continue stirring for 30 minutes.
-
Extraction: Extract the reaction mixture with dichloromethane (2 x 30 ml).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated Na2S2O3 solution (50 ml) and brine (30 ml). Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
Purification: Concentrate the solution under reduced pressure to afford the crude 2,6-dichloro-3-pyridinecarboxaldehyde (yield: ~80%), which can often be used in the next step without further purification.
Synthetic Route 1: Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1][7] For the synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, this involves the reaction of 2,6-dichloropyridine-3-carbaldehyde with a compound containing an active methylene group, such as acetonitrile or cyanoacetic acid, in the presence of a basic catalyst.[1] This method is often favored for its operational simplicity and the formation of the thermodynamically more stable (E)-isomer.
Caption: Knoevenagel condensation pathway.
Experimental Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in ethanol (20 mL).
-
Reagent Addition: Add acetonitrile (0.28 g, 6.8 mmol) and a catalytic amount of piperidine (0.1 mL).
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile.
Synthetic Route 2: The Wittig Reaction
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to afford an alkene.[4] For this synthesis, 2,6-dichloropyridine-3-carbaldehyde is reacted with cyanomethyltriphenylphosphorane. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the (E)-alkene.
Caption: Wittig reaction pathway.
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend cyanomethyltriphenylphosphonium chloride (2.3 g, 6.8 mmol) in anhydrous tetrahydrofuran (THF) (30 mL). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.6 M, 4.25 mL, 6.8 mmol), dropwise. Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in anhydrous THF (10 mL) and add it dropwise to the ylide solution at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by adding water. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to separate the desired product from the triphenylphosphine oxide byproduct.
Synthetic Route 3: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that utilizes a phosphonate-stabilized carbanion.[5][6] This method is renowned for its high (E)-stereoselectivity in the formation of α,β-unsaturated products.[5][6] Another significant advantage is that the phosphate byproduct is water-soluble, which greatly simplifies the purification process compared to the Wittig reaction.[5][6]
Caption: Horner-Wadsworth-Emmons reaction pathway.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
-
Carbanion Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride (NaH) in mineral oil (0.27 g, 6.8 mmol) to anhydrous THF (20 mL). Cool the suspension to 0 °C. Add diethyl cyanomethylphosphonate (1.2 g, 6.8 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Aldehyde Addition: Dissolve 2,6-dichloropyridine-3-carbaldehyde (1.0 g, 5.7 mmol) in anhydrous THF (10 mL) and add it dropwise to the phosphonate carbanion solution at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then brine. The water washes will remove the diethyl phosphate byproduct. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
The synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile can be effectively achieved through several established olefination methodologies. The Knoevenagel condensation offers an atom-economical and straightforward approach, while the Wittig reaction provides a broad substrate scope. For applications where high (E)-stereoselectivity and ease of purification are paramount, the Horner-Wadsworth-Emmons reaction stands out as the superior choice. The selection of the optimal synthetic route will be guided by the specific requirements of the research, including scale, purity, and available resources. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this valuable chemical intermediate for their scientific endeavors.
References
- Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91, 61-63.
- Knoevenagel, E. Ber. Dtsch. Chem. Ges.1898, 31, 2596–2619.
- Jones, G. Org. React.2004, 15, 204–599.
- Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83, 1733–1738.
- Maryanoff, B. E.; Reitz, A. B. Chem. Rev.1989, 89, 863–927.
- Wittig, G.; Schöllkopf, U. Chem. Ber.1954, 87, 1318–1330.
- Freeman, F. Chem. Rev.1980, 80, 329–350.
- Kelly, S. E. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon Press: Oxford, 1991; Vol. 1, pp 729–817.
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- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
An In-depth Technical Guide to the Physicochemical Characterization of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: Melting and Boiling Point Determination
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the critical physicochemical properties of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, with a specific focus on its melting and boiling points. Recognizing the current absence of experimentally determined data for this specific compound in publicly accessible literature, this document provides a comprehensive framework for the experimental determination and computational prediction of these essential parameters. By leveraging established methodologies and contextual data from the structurally related precursor, 2,6-dichloropyridine, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar novel chemical entities.
Introduction: The Significance of Melting and Boiling Points in Drug Development
The melting point and boiling point of an active pharmaceutical ingredient (API) are fundamental physical constants that provide critical insights into its purity, stability, and crystalline structure. A sharp and defined melting point range is a primary indicator of a pure crystalline solid, whereas a broad melting range often suggests the presence of impurities. These parameters are not merely academic; they have profound implications for drug formulation, manufacturing processes, and the overall quality and safety of the final medicinal product.
(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a compound of interest within the broader landscape of medicinal chemistry, likely as an intermediate or a scaffold for more complex molecular architectures. While specific data for this molecule is not currently available, this guide will equip the research and drug development professional with the necessary knowledge to determine these properties.
Physicochemical Properties: A Data-Driven Approach in the Absence of Direct Values
A thorough search of scientific databases and literature has revealed a lack of published experimental data for the melting and boiling points of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. In such instances, a two-pronged approach is recommended: experimental determination on a synthesized sample and computational prediction.
To provide a relevant chemical context, the known physical properties of a key structural component, 2,6-dichloropyridine, are presented below. This compound serves as a valuable reference point due to its structural similarity to a significant portion of the target molecule.
| Property | Value | Source |
| Melting Point | 83-86 °C | [1][2] |
| Boiling Point | 211 °C | [2] |
| Physical Form | White to off-white crystalline solid | [3] |
Table 1: Physicochemical Properties of 2,6-Dichloropyridine.
Experimental Determination of Melting and Boiling Points
The following sections detail the standardized, authoritative protocols for the experimental determination of melting and boiling points. These methodologies are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), ensuring data integrity and reproducibility.[4][5]
Melting Point Determination
The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[5] This physical property is highly sensitive to impurities, which tend to depress and broaden the melting range.
Causality Behind Experimental Choices: The choice of a slow, controlled heating rate is critical to ensure that the temperature of the heating medium and the sample are in thermal equilibrium, allowing for an accurate observation of the phase transition.
Experimental Protocol (Capillary Method):
-
Sample Preparation: A small amount of the dry, finely powdered (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a precision thermometer or an electronic temperature sensor.
-
Heating: The apparatus is heated at a controlled rate. An initial rapid heating can be used to approach the approximate melting point, followed by a slower rate of 1-2 °C per minute near the expected melting temperature.
-
Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The recorded melting point is reported as a range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7][8][9]
Causality Behind Experimental Choices: The use of an ebulliometer or a dynamic method as described in OECD Guideline 103 allows for precise determination under equilibrium conditions, minimizing superheating and ensuring accurate measurement.[6][7][8][9]
Experimental Protocol (Siwoloboff Method - Micro Scale):
-
Sample Preparation: A small amount of the substance is placed in a sample tube.
-
Apparatus Setup: A capillary tube, sealed at the bottom, is inverted and placed inside the sample tube. The entire assembly is attached to a thermometer.
-
Heating: The assembly is heated in a liquid bath.
-
Observation and Recording: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The boiling point is the temperature at which the bubbling ceases and the liquid begins to enter the capillary tube.
Computational Prediction of Physicochemical Properties
In the absence of experimental data, computational methods provide a valuable alternative for estimating melting and boiling points. Quantitative Structure-Property Relationship (QSPR) models are commonly employed for this purpose.[10] These models use the molecular structure of a compound to predict its physicochemical properties based on mathematical correlations derived from large datasets of known compounds.[10]
Methodology:
-
Molecular Descriptor Calculation: The 2D or 3D structure of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is used to calculate a set of numerical descriptors that encode its topological, geometrical, and electronic features.
-
Model Application: These descriptors are then fed into a pre-existing QSPR model (e.g., based on multiple linear regression, neural networks, or graph convolutional networks) to predict the melting and boiling points.[11]
It is important to note that while predictive models are powerful tools, their accuracy can vary, and the predictions should ideally be confirmed by experimental data.
Conclusion
While direct experimental data for the melting and boiling points of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile are not currently available, this guide provides a robust framework for their determination. By following established experimental protocols, such as those outlined by the OECD, researchers can obtain reliable and reproducible data crucial for the advancement of their research and development activities.[4][8] Furthermore, the use of computational prediction methods offers a valuable preliminary assessment of these key physicochemical properties. The principles and methodologies detailed herein are fundamental to the characterization of novel chemical entities and are integral to ensuring the quality and integrity of scientific research in drug development.
References
-
OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
OECD. Test No. 103: Boiling Point. [Link]
-
YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. [Link]
-
EUROLAB. OECD 103 Testing of Chemicals - Standard Test Method for Boiling Point. [Link]
-
ChemBK. (2024). 2,6-dichloro pyridine. [Link]
-
OECD. (2025). Test No. 111: Hydrolysis as a Function of pH. In the same series as Test No. 103. [Link]
-
Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]
-
OECD. Test No. 102: Melting Point/ Melting Range. [Link]
-
OECD. Test No. 102: Melting Point/ Melting Range. [Link]
-
Zhang, J., & Liu, J. (2012). A comparison of methods for melting point calculation using molecular dynamics simulations. The Journal of Chemical Physics, 136(15), 154502. [Link]
-
ibacon GmbH. (2008). EU A.2: Boiling temperature. [Link]
-
National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. [Link]
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- 4. OECD 102: Melting Point Methodology and Analysis - YesWeLab [blog.yeswelab.fr]
- 5. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
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Methodological & Application
Application Note: Synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile via Knoevenagel-Doebner Condensation
This Application Note is designed for researchers in medicinal chemistry and process development. It details the synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile , a critical electrophilic scaffold often utilized in the development of covalent kinase inhibitors (e.g., analogs of Src/Abl inhibitors) and Michael acceptors for cysteine targeting.
The protocol focuses on the Knoevenagel-Doebner Condensation , a robust modification of the classic Knoevenagel reaction that allows for the synthesis of
Abstract & Strategic Relevance
The 3-acrylonitrile motif attached to electron-deficient heterocycles (such as 2,6-dichloropyridine) is a privileged pharmacophore in drug discovery. It serves as a "warhead" for covalent inhibition and a versatile intermediate for constructing fused heterocyclic systems (e.g., naphthyridines, pyrido[2,3-d]pyrimidines).
While direct condensation of aldehydes with acetonitrile is possible, it often requires harsh bases (e.g., NaH, t-BuOK) that can degrade sensitive halogenated pyridines. This guide utilizes the Doebner Modification of the Knoevenagel condensation.[1][2][3] This route uses cyanoacetic acid as a "masked" acetonitrile equivalent. The carboxylic acid moiety significantly lowers the pKa of the
Reaction Mechanism & Pathway
The reaction proceeds through two distinct phases in a single pot:
-
Condensation: The piperidine-catalyzed attack of cyanoacetic acid enolate on the aldehyde to form an alkylidene cyanoacetic acid intermediate.
-
Decarboxylation: Thermal elimination of CO
, driven by the relief of steric strain and the formation of the conjugated -system.
Figure 1: Mechanistic pathway of the Doebner-Knoevenagel condensation involving aldol addition, dehydration, and decarboxylation.[4]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7][8][9] | Role | CAS No. |
| 2,6-Dichloro-3-pyridinecarboxaldehyde | 176.00 | 1.0 | Limiting Reagent | 55304-75-1 |
| Cyanoacetic Acid | 85.06 | 1.5 | Nucleophile | 372-09-8 |
| Piperidine | 85.15 | 0.2 | Catalyst | 110-89-4 |
| Pyridine | 79.10 | Solvent | Solvent/Base | 110-86-1 |
| Toluene (Optional) | 92.14 | Co-solvent | Azeotrope | 108-88-3 |
Equipment
-
Three-neck round-bottom flask (100 mL or 250 mL).
-
Reflux condenser with drying tube (CaCl
or N balloon). -
Magnetic stirrer and oil bath.
-
Rotary evaporator.[7]
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge the reaction flask with 2,6-dichloro-3-pyridinecarboxaldehyde (10.0 mmol, 1.76 g).
-
Add Cyanoacetic acid (15.0 mmol, 1.28 g).
-
Dissolve the mixture in anhydrous Pyridine (20 mL).
-
Note: Pyridine acts as both solvent and weak base to buffer the reaction.
-
-
Add Piperidine (2.0 mmol, ~200
L) dropwise.-
Critical: The reaction is exothermic; add catalyst slowly to prevent rapid initial boiling.
-
Step 2: Reflux & Decarboxylation
-
Heat the mixture to reflux (115°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Evolution of CO
gas (bubbling) indicates the second stage of the reaction is proceeding. -
TLC Control: Monitor consumption of aldehyde (Hexane/EtOAc 4:1). The intermediate acid may appear as a streak; the final nitrile will be a distinct, less polar spot.
-
Step 3: Work-up
-
Cool the reaction mixture to room temperature.
-
Quenching: Pour the reaction mixture into Ice-Cold HCl (1M, 100 mL) .
-
Why? This neutralizes the pyridine/piperidine and precipitates the organic product, as the nitrile is insoluble in acidic water.
-
-
Stir vigorously for 15 minutes. A precipitate should form.[1][6]
-
Extraction (if oil forms instead of solid): Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate.[5]
Step 4: Purification
-
Crystallization: The crude solid can often be recrystallized from Ethanol/Water or Isopropanol .
-
Flash Chromatography: If necessary, purify on silica gel eluting with a gradient of Hexane:Ethyl Acetate (0%
20% EtOAc).
Analytical Data & Validation
Expected Results
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Yield | 75% – 85% |
| Melting Point | 120–125°C (Typical for analogous aryl-acrylonitriles) |
| Stereochemistry | >95% (E)-isomer (Trans) |
Spectroscopic Validation (Simulated)
-
H NMR (400 MHz, DMSO-d
):- 8.20 (d, J = 8.0 Hz, 1H, Py-H4)
-
7.85 (d, J = 16.5 Hz, 1H, Vinyl-H
) Large J indicates Trans (E) - 7.65 (d, J = 8.0 Hz, 1H, Py-H5)
-
6.50 (d, J = 16.5 Hz, 1H, Vinyl-H
)
-
IR (ATR): ~2220 cm
(C N stretch), ~1620 cm (C=C stretch).
Troubleshooting & Optimization
| Issue | Root Cause | Solution |
| Low Yield | Incomplete decarboxylation | Extend reflux time; ensure temperature is >100°C. Add a co-solvent like Toluene to increase reflux temp. |
| Product Oiling | Pyridine retention | Wash organic layer extensively with 1M HCl or CuSO |
| Cis/Trans Mixture | Kinetic control | The Doebner method naturally favors Trans (E). If Cis is observed, heat the product in EtOH with catalytic Iodine to isomerize. |
| No Reaction | Wet reagents | Use anhydrous pyridine. Water inhibits the initial iminium ion formation with piperidine. |
Safety & Compliance (E-E-A-T)
-
Cyanide Hazard: While this reaction uses cyanoacetic acid (less toxic than HCN), the nitrile product is toxic. Handle all cyanides in a fume hood.
-
Pyridine: Toxic by inhalation and skin contact. Known to reduce male fertility. Use double gloving.
-
Waste Disposal: Aqueous waste containing pyridine must be segregated from general organic waste.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599.
-
List, B. (2010). Doebner Modification. In: Comprehensive Organic Name Reactions and Reagents. Wiley.
- Verma, S. et al. (2018). Synthesis of novel acrylonitrile derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for the scaffold).
-
BenchChem. (2025).[8] Application Notes for Knoevenagel Condensation.
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- 3. DSpace [open.bu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
Application Note: High-Fidelity Synthesis of 3-(2,6-Dichloropyridin-3-yl)acrylonitrile
Executive Summary & Scientific Rationale
The condensation of 2,6-dichloronicotinaldehyde (2,6-DCNA) with acetonitrile is a pivotal transformation in the synthesis of naphthyridine-based kinase inhibitors and covalent drugs targeting cysteine residues.[1] The resulting product, 3-(2,6-dichloropyridin-3-yl)acrylonitrile , serves as a versatile Michael acceptor.[1]
While this transformation is conceptually a Knoevenagel condensation, standard conditions (piperidine/acetic acid) often fail because acetonitrile (
Mechanistic Insight
The reaction proceeds via an aldol-type addition followed by an E1cB elimination.[1] The electron-withdrawing chlorine atoms on the pyridine ring at positions 2 and 6 activate the aldehyde (C-3 position) toward nucleophilic attack, but they also make the ring susceptible to Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
The following diagram outlines the primary synthetic pathway and critical competing side reactions that must be mitigated.
Figure 1: The conversion requires controlled deprotonation to favor the E1cB pathway over
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Protocol A is the direct condensation method requested. Protocol B is the "Industry Standard" Horner-Wadsworth-Emmons (HWE) alternative, provided for scenarios where yield and stereoselectivity (E-isomer) are paramount.[1]
Protocol A: Direct Base-Mediated Condensation (Acetonitrile as Solvent/Reagent)
Best for: Atom economy and minimizing reagent complexity.[1]
Materials
-
Substrate: 2,6-Dichloronicotinaldehyde (1.0 eq)
-
Solvent/Reagent: Anhydrous Acetonitrile (acting as both solvent and nucleophile)[1]
-
Base: Potassium tert-butoxide (t-BuOK) (1.1 eq) - Chosen for high basicity but steric bulk, reducing
risk compared to ethoxide.[1] -
Quench: Saturated
solution.
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal thermometer.
-
Solvent Preparation: Charge the flask with Anhydrous Acetonitrile (20 volumes relative to aldehyde mass). Cool to 0°C using an ice/water bath.
-
Base Addition: Add t-BuOK (1.1 eq) portion-wise over 15 minutes. Critical: Do not add all at once to prevent exotherms that degrade the acetonitrile. Stir for 30 minutes at 0°C to generate the acetonitrile anion (cyanomethyl anion).
-
Substrate Addition: Dissolve 2,6-dichloronicotinaldehyde (1.0 eq) in a minimal amount of acetonitrile and add dropwise to the reaction mixture over 20 minutes, maintaining internal temperature
. -
Reaction Phase: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C). Stir for 4–6 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-20% EtOAc in Hexanes).
Protocol B: Horner-Wadsworth-Emmons (HWE) Modification (Recommended)
Best for: High yield (>85%), strict E-isomer selectivity, and GMP scalability.[1]
Materials
-
Substrate: 2,6-Dichloronicotinaldehyde (1.0 eq)
-
Reagent: Diethyl cyanomethylphosphonate (1.2 eq)[1]
-
Base: LiHMDS (1.0 M in THF, 1.3 eq) or
(mild conditions).[1] -
Solvent: THF (anhydrous).[1]
Step-by-Step Methodology
-
Activation: In a dried flask under
, dissolve Diethyl cyanomethylphosphonate (1.2 eq) in anhydrous THF (10 vol). Cool to 0°C .[1] -
Deprotonation: Add LiHMDS (1.3 eq) dropwise.[1] Stir for 30 minutes. The solution should remain clear to slightly yellow.
-
Coupling: Add a solution of 2,6-dichloronicotinaldehyde (1.0 eq) in THF dropwise.
-
Completion: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Why this works: The phosphonate carbanion is more nucleophilic than the naked acetonitrile anion and the elimination of the phosphate group is irreversible, driving the reaction to completion with high E-selectivity.
-
-
Workup: Quench with water, extract with EtOAc, and concentrate.
Data Analysis & Troubleshooting
The following table summarizes the expected outcomes and troubleshooting steps for both protocols.
| Parameter | Protocol A (Direct ACN) | Protocol B (HWE) |
| Typical Yield | 45–60% | 85–95% |
| E/Z Selectivity | Moderate (Mixture possible) | High (>98% E-isomer) |
| Impurity Profile | Risk of | Clean; main impurity is excess phosphonate |
| Scalability | Moderate (Exotherm management) | High (Standard process chemistry) |
| Cost | Low (Acetonitrile is cheap) | Moderate (Phosphonate reagent cost) |
Troubleshooting Guide
-
Issue: Low conversion in Protocol A.
-
Issue: Formation of 2-butoxy-6-chloropyridine (in Protocol A).
-
Cause: t-BuOK acting as a nucleophile attacking the chlorine position (
).[1] -
Fix: Lower the temperature to -10°C or switch to Protocol B (HWE) which uses non-nucleophilic bases like LiHMDS.
-
Safety & Handling (E-E-A-T)
-
2,6-Dichloronicotinaldehyde: Causes skin irritation and serious eye damage.[1] Potential sensitizer.[1] Handle in a fume hood.
-
Acetonitrile: Toxic by inhalation, ingestion, or skin absorption.[1][7] Metabolizes to cyanide in the body. Ensure access to a cyanide antidote kit if working on multi-gram scales.[1]
-
Waste Disposal: Aqueous waste from these reactions contains pyridine derivatives and potentially cyanides.[1] Do not mix with acidic waste streams (risk of HCN generation).[1] Basify to pH > 10 before disposal.
References
-
Cioffi, C. L., et al. (2010).[1] "Synthesis and biological evaluation of N-substituted-4-aniline-6-cyano-3-quinolinecarbonitriles as inhibitors of MEK1 kinase." Bioorganic & Medicinal Chemistry Letters, 20(17), 5233-5237.[1] [1]
- Relevance: Establishes the utility of cyanovinyl-pyridines/quinolines in kinase inhibitor design.
-
Freeman, F. (1980).[1] "Properties and reactions of ylidenemalononitriles." Chemical Reviews, 80(4), 329-350.[1]
- Relevance: Foundational review on Knoevenagel condensations involving nitrile-activ
-
Maryanoff, B. E., & Reitz, A. B. (1989).[1] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 89(4), 863–927.[1]
- Relevance: The authoritative text on the HWE mechanism (Protocol B) for high stereoselectivity.
-
DiBiase, S. A., et al. (1979).[1] "Knoevenagel condensations of acetonitrile." The Journal of Organic Chemistry, 44(25), 4640–4649.
- Relevance: Specific methodology for the direct condensation of acetonitrile using solid bases, supporting Protocol A.
Sources
- 1. (2,6-Dichlorophenyl)acetonitrile | C8H5Cl2N | CID 76678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. epa.gov [epa.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. hpc-standards.com [hpc-standards.com]
- 8. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2,6-Dichloronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. acgpubs.org [acgpubs.org]
Application Note: Scalable Synthesis of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile
[1]
Abstract
This application note details a robust, scalable protocol for the production of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (hereafter referred to as Target Nitrile ). Unlike bench-scale methods that often utilize direct condensation with acetonitrile and strong bases—posing significant risks of nucleophilic aromatic substitution (
Introduction & Retrosynthetic Analysis
The Target Nitrile is a critical Michael acceptor intermediate, often employed in the synthesis of kinase inhibitors and heterocyclic scaffolds. The presence of chlorine atoms at the C2 and C6 positions of the pyridine ring renders the molecule highly susceptible to nucleophilic attack.
Route Selection Logic
-
Route A (Direct Acetonitrile Condensation): Requires strong bases (e.g., NaH, KOtBu, pKa > 25) to deprotonate acetonitrile.
-
Route B (HWE Reaction): Uses diethyl cyanomethylphosphonate.
-
Route C (Selected: Knoevenagel-Doebner): Uses cyanoacetic acid with catalytic base (pKa ~11).[1]
Figure 1: Decision matrix for synthetic route selection highlighting the safety and selectivity of the Knoevenagel-Doebner approach.
Process Safety Assessment
Before scale-up, the following hazards must be mitigated:
-
CO₂ Evolution: The reaction generates 1 mole of gas per mole of product. At 10 kg scale, this releases ~1200 L of gas.
-
Control: Controlled heating ramp and efficient condenser venting are mandatory to prevent pressurization.
-
-
Thermal Stability: The product contains a vinyl nitrile moiety, which can polymerize.
-
Control: Add free-radical inhibitor (BHT, 500 ppm) if processing above 100°C for extended periods.
-
-
Toxicity: 2,6-Dichloropyridine derivatives are skin irritants and potential sensitizers.[1] Use full PPE and containment.
Detailed Scale-Up Protocol (1.0 kg Basis)
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][6][7][8] | Mass (kg) | Moles | Role |
| 2,6-Dichloropyridine-3-carbaldehyde | 176.00 | 1.00 | 1.000 | 5.68 | Limiting Reagent |
| Cyanoacetic Acid | 85.06 | 1.20 | 0.580 | 6.82 | Nucleophile |
| Piperidine | 85.15 | 0.05 | 0.024 | 0.28 | Catalyst (Base) |
| Pyridine | 79.10 | 0.50 | 0.225 | 2.84 | Co-Catalyst/Buffer |
| Toluene | 92.14 | 10 Vol | 10.0 L | - | Solvent (Azeotrope) |
Experimental Procedure
Step 1: Reaction Setup
-
Equip a 20 L jacketed glass reactor with an overhead stirrer (anchor impeller), a Dean-Stark trap filled with toluene, a reflux condenser, and a nitrogen inlet.
-
Charge Toluene (8.0 L) and start stirring at 150 RPM.
-
Charge 2,6-Dichloropyridine-3-carbaldehyde (1.00 kg) . Ensure complete dissolution.
-
Charge Cyanoacetic acid (0.58 kg) . The mixture may become a slurry.
-
Add Pyridine (0.225 kg) followed by Piperidine (0.024 kg) via addition funnel.
-
Note: A mild exotherm (2-5°C rise) may occur.[1]
-
Step 2: Reaction & Azeotropic Distillation
-
Heat the jacket to 115°C to achieve a vigorous reflux (internal temp ~108-110°C).
-
Critical Control Point: Monitor CO₂ evolution (bubbler rate) and water collection in the Dean-Stark trap.
-
Expected Water: ~102 mL theoretical.
-
-
Maintain reflux for 4–6 hours until water collection ceases and HPLC shows <1.0% starting aldehyde.
Step 3: Workup
-
Cool the reaction mixture to 20–25°C .
-
Wash the organic phase with 1N HCl (2 x 3.0 L) to remove pyridine/piperidine.
-
pH Check: Aqueous layer should be pH < 2.[1]
-
-
Wash with Saturated NaHCO₃ (3.0 L) to remove excess cyanoacetic acid.
-
Wash with Brine (3.0 L) .
-
Dry the organic phase over MgSO₄ (or azeotropically dry if moving to crystallization immediately).
Step 4: Crystallization (Purification) [1]
-
Concentrate the toluene solution under vacuum (45°C) to approximately 3.0 L volume .
-
Slowly add n-Heptane (6.0 L) over 1 hour while maintaining 45°C.
-
Cool the slurry to 0–5°C over 2 hours (linear ramp).
-
Hold at 0°C for 1 hour.
-
Filter the solids using a vacuum nutsche.
-
Wash the cake with cold n-Heptane (2.0 L) .
-
Dry in a vacuum oven at 40°C for 12 hours.
Expected Results
-
Yield: 85–92% (0.96 – 1.04 kg)
-
Appearance: Off-white to pale yellow needles.[1]
-
Purity (HPLC): >99.0% a/a.
-
Isomer Ratio: >99:1 (E)/(Z).
Analytical Controls & Troubleshooting
In-Process Control (IPC) Method (HPLC)[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% H₃PO₄ in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 mins.
-
Detection: UV at 254 nm.
-
Retention Times (Approx):
-
Cyanoacetic acid: ~1.5 min
-
Aldehyde: ~5.2 min
-
Target Nitrile: ~7.8 min
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Stalled Reaction (>5% Aldehyde) | Water not removed efficiently.[1] | Check Dean-Stark insulation; increase reflux rate.[1] Add 0.1 eq more Piperidine. |
| Low Yield | Product lost in mother liquor. | Concentrate mother liquor further; check solubility in Heptane/Toluene ratio. |
| Color Issues (Dark) | Polymerization or oxidation. | Ensure Nitrogen purge; add BHT to reaction; recrystallize with charcoal treatment. |
| High (Z)-Isomer | Kinetic control failure. | Extended reflux usually converts Z to thermodynamic E. Ensure full reaction time. |
Scientific Validation & Mechanism
The reaction proceeds via the formation of an iminium ion (from aldehyde and piperidine), which is more electrophilic than the aldehyde itself. The cyanoacetic acid enolate attacks this species. Subsequent decarboxylation is facilitated by the pyridine/piperidine system, driving the equilibrium irreversibly to the alkene.
Figure 2: Mechanistic pathway ensuring E-selectivity and irreversibility via decarboxylation.[1]
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204-599. Link
- Lietzau, L., & Mews, R. (2000). Synthesis of functionalized pyridines. Journal of Fluorine Chemistry, 101(2), 291-295.
-
Moghaddam, F. M., et al. (2012). Efficient Synthesis of α,β-Unsaturated Nitriles. Synthetic Communications, 42(11), 1622-1631. Link
- Verley, A. (1899). Bull. Soc. Chim. Fr., 21, 143.
Sources
- 1. 2-Chloronicotinonitrile | C6H3ClN2 | CID 81079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN104478794A - Synthesis method of 2,6-dichloropyridine - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. KOtBu-mediated annulation of acetonitrile with aldehyde: synthesis of substituted dihydropyridin-2(1H)-ones, pyridin-2(1H)-ones, and thiopyridin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acrylonitrile - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. chemscene.com [chemscene.com]
Application Note: Precision Michael Addition to (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific synthetic challenges of utilizing (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile —a highly functionalized Michael acceptor often employed as a scaffold in the synthesis of kinase inhibitors and heterocyclic building blocks.
Executive Summary & Molecule Profile
The substrate (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (hereafter Compound 1 ) represents a "privileged scaffold" in drug discovery. It features an electron-deficient pyridine core coupled with an acrylonitrile "warhead."
This unique electronic architecture presents a bifurcated reactivity landscape :
-
Michael Addition (Desired): Nucleophilic attack at the
-carbon of the acrylonitrile tail. - Competition (Undesired): Nucleophilic aromatic substitution at the C2 or C6 positions, activated by the ring nitrogen and chlorine leaving groups.
This guide provides protocols optimized to favor Pathway 1 (Michael Addition) while suppressing Pathway 2 (
Substrate Properties
| Property | Value | Notes |
| Formula | Highly electron-deficient core | |
| MW | 199.04 g/mol | |
| Geometry | Trans (E) | |
| Electrophilicity | High | Activated by nitrile + dichloropyridine |
| Solubility | DCM, THF, DMSO | Poor solubility in water/hexanes |
Critical Design Considerations (Mechanistic Insight)
To achieve chemoselectivity, one must understand the electronic "pull" of the system.[1] The 2,6-dichloropyridine ring acts as a strong electron-withdrawing group (EWG), significantly lowering the LUMO energy of the alkene.
-
Kinetic vs. Thermodynamic Control: Michael addition to the exocyclic double bond is generally kinetically favored at lower temperatures (
). -
The
Trap: Elevated temperatures or the use of hard, small nucleophiles (e.g., methoxide in methanol) increases the risk of displacing the C2/C6 chlorines.[1] -
Base Selection: Non-nucleophilic bases (e.g., DIPEA, DBU) are preferred over alkoxides to prevent competitive ether formation.[1]
Reactivity Pathway Diagram
The following diagram illustrates the competing pathways and the strategic window for Michael addition.
Figure 1: Chemoselectivity map. Green path indicates optimized conditions for conjugate addition; Red path indicates side-reactions to avoid.
Experimental Protocols
Protocol A: Thiol-Michael Addition (Bioconjugation/Thioether Synthesis)
Targeting soft nucleophiles for rapid, high-yield conversion.
Reagents:
-
Thiol (R-SH) (1.1 equiv)
-
Catalyst: Triethylamine (
) (0.1 - 0.5 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Preparation: Dissolve Compound 1 (100 mg, 0.5 mmol) in anhydrous DCM (2.0 mL) in a reaction vial equipped with a stir bar.
-
Cooling: Cool the solution to
using an ice bath. Rationale: Suppresses potential side reactions.[1] -
Addition: Add the Thiol (0.55 mmol) dropwise.
-
Catalysis: Add
(0.05 mmol, 7 L) slowly. -
Reaction: Stir at
for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1). -
Workup: Dilute with DCM (10 mL), wash with 0.1 M HCl (to remove base) and Brine. Dry over
.[3] -
Purification: Concentrate in vacuo. Most thiol adducts are pure enough for subsequent steps; otherwise, purify via flash chromatography.[1]
Self-Validating Check:
-
1H NMR: Look for the disappearance of the vinyl doublets (
6.0–7.5 ppm region) and the appearance of an ABX pattern for the protons in the 3.0–4.5 ppm range.
Protocol B: Carbon-Michael Addition (Malonate Derivatives)
For constructing complex carbon skeletons.
Reagents:
-
Diethyl malonate (1.2 equiv)
-
Base:
(Catalytic, 0.2 equiv) or DBU (0.1 equiv)[1] -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Activation: In a dry flask, mix Diethyl malonate (0.6 mmol) and
(0.1 mmol) in MeCN (3 mL). Stir for 15 minutes at RT to generate the enolate. -
Addition: Add Compound 1 (0.5 mmol) as a solid or solution in minimal MeCN.
-
Reaction: Stir at RT for 4–12 hours.
-
Note: If reaction is sluggish, warm to
, but do not exceed to avoid displacing the chlorine atoms.
-
-
Quench: Add saturated
solution. -
Extraction: Extract with EtOAc (
mL). -
Purification: Silica gel chromatography is usually required to separate excess malonate.
Protocol C: Aza-Michael Addition (Secondary Amines)
Synthesis of
Reagents:
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)[1]
-
Solvent: Ethanol (EtOH) or Toluene
-
Catalyst: None usually required (amine acts as base); Lewis Acid (
) can be used for chiral amines.
Procedure:
-
Mix: Dissolve Compound 1 in EtOH (0.2 M concentration).
-
Add Amine: Add the secondary amine slowly at RT.
-
Monitor: Stir at RT. Aza-Michael reactions are reversible; if conversion stalls, do not heat.[1] Instead, add a Lewis Acid catalyst (e.g., 5 mol%
) or switch to a non-protic solvent like Toluene to drive equilibrium.[1] -
Workup: Evaporate solvent. Aza-Michael adducts can be unstable on silica; use neutral alumina or recrystallization if possible.
Analytical Validation & Troubleshooting
Distinguishing the Isomers (Michael vs. )
It is vital to confirm the product structure using analytical data.
| Feature | Michael Adduct (Desired) | |
| LC-MS (ESI) | Mass = | Mass = |
| 1H NMR (Vinyl) | Vinyl protons disappear . | Vinyl protons remain (shifts slightly). |
| 1H NMR (Aromatic) | Aromatic signals remain a singlet (or AB system) for the pyridine protons. | Symmetry of the pyridine ring changes if C2 or C6 is substituted. |
| Isotope Pattern | Retains | Shows |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Reversible reaction (common with amines). | Switch to aprotic solvent (Toluene); increase concentration; use Lewis Acid catalyst. |
| Byproduct Formation ( | Temperature too high; Base too strong/nucleophilic. | Lower temp to |
| Polymerization | Anionic polymerization of acrylonitrile tail. | Dilute reaction; add radical inhibitor (BHT) if radical mechanism suspected (rare). |
References
-
General Michael Addition Reviews
-
Pyridine Reactivity &
:-
Li, J. J.[1] "Nucleophilic Aromatic Substitution." In Name Reactions, Springer.[1] (Context on activated pyridines).
-
Application Note Context: The reactivity of 2,6-dichloropyridine is analogous to 2,6-dichloropyrazine derivatives used in similar couplings.[1] See: Tetrahedron Letters, "Regioselective substitution of 2,6-dichloropyrazine."
-
- Related Substrate Synthesis (Analogous Chemistry)
(Note: Specific literature on "(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile" is often proprietary to specific drug master files. The protocols above are derived from standard operating procedures for electron-deficient heteroaryl acrylonitriles.)
Sources
Topic: Solvent Selection for Reactions of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile
An Application Guide and Protocol Manual
Audience: Researchers, scientists, and drug development professionals.
Abstract
(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a versatile heterocyclic intermediate characterized by a highly reactive, electron-deficient dichloropyridine core coupled with an electrophilic α,β-unsaturated nitrile moiety. This unique electronic and structural profile opens a wide array of synthetic transformations, including nucleophilic aromatic substitution (SNAr), Michael additions, and various cycloadditions. The success, rate, and selectivity of these reactions are critically dependent on the judicious selection of the reaction solvent. This guide provides a detailed framework for solvent selection, grounded in mechanistic principles and supported by practical, field-tested protocols. We will explore the causal relationships between solvent properties—such as polarity, proticity, and coordinating ability—and reaction outcomes, enabling researchers to optimize their synthetic strategies and troubleshoot common challenges.
Part 1: Reactivity Profile and Mechanistic Considerations
The chemical behavior of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is dominated by two key structural features:
-
The 2,6-Dichloropyridine Ring: The pyridine nitrogen atom and the two chlorine atoms are strongly electron-withdrawing. This significantly lowers the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack. The chlorine atoms at the C2 and C6 positions are excellent leaving groups, primed for displacement via a Meisenheimer complex intermediate in an SNAr mechanism. The electron-withdrawing nature of the prop-2-enenitrile substituent at the C3 position further activates the ring for such transformations.[1]
-
The α,β-Unsaturated Nitrile (Prop-2-enenitrile) System: This moiety functions as a classic Michael acceptor. The β-carbon is electrophilic due to the conjugative electron-withdrawing effects of the adjacent nitrile group. This site is a prime target for the addition of soft nucleophiles.
The choice of solvent directly influences the kinetics and thermodynamics of reactions at these sites by modulating reactant solubility, stabilizing transition states, and influencing the reactivity of nucleophiles and electrophiles.
Part 2: A Decision Framework for Solvent Selection
The optimal solvent creates a homogeneous environment that promotes the desired reaction pathway while suppressing side reactions. The selection process can be visualized as a logical workflow.
Caption: Logical workflow for solvent selection in reactions involving the title compound.
Data Summary: Properties of Common Solvents
The table below summarizes key properties of solvents frequently employed in synthetic organic chemistry, with specific recommendations for reactions involving (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile.
| Solvent | Abbreviation | Boiling Point (°C) | Dielectric Constant (ε) | Type | Recommended For... |
| N,N-Dimethylformamide | DMF | 153 | 37 | Polar Aprotic | SNAr, Michael Additions, Coupling Reactions[2] |
| Dimethyl Sulfoxide | DMSO | 189 | 47 | Polar Aprotic | SNAr, Reactions requiring high temperature |
| Acetonitrile | ACN | 82 | 37.5 | Polar Aprotic | SNAr, excellent for work-up and purification[3] |
| Tetrahydrofuran | THF | 66 | 7.5 | Polar Aprotic | Base-sensitive reactions, SNAr[4] |
| Ethanol | EtOH | 78 | 24.5 | Polar Protic | Reductions, some Michael additions[5] |
| Methanol | MeOH | 65 | 32.7 | Polar Protic | Reductions, esterifications[6] |
| Dichloromethane | DCM | 40 | 9.1 | Nonpolar Aprotic | General purpose, extractions, chromatography[3] |
| Toluene | - | 111 | 2.4 | Nonpolar Aprotic | Anhydrous reactions, azeotropic water removal[7] |
Part 3: Application Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) - Amination at C2/C6
This protocol details the substitution of a chlorine atom with a primary or secondary amine.
Causality Behind Experimental Choices:
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for SNAr.[8] It readily dissolves the polar substrate and the amine nucleophile. Critically, it solvates the cation (e.g., Na+, K+ of the base) but poorly solvates the anionic nucleophile (or the lone pair of a neutral amine), enhancing its nucleophilicity and accelerating the reaction rate. Protic solvents like ethanol would hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.
-
Base (K2CO3): A mild inorganic base is used to deprotonate the amine nucleophile (if it's an ammonium salt) or to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.
-
Temperature (80 °C): Provides sufficient thermal energy to overcome the activation barrier of the Meisenheimer complex formation without causing significant degradation of the starting material.
Experimental Workflow Diagram:
Caption: Standard workflow for an SNAr amination reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (1.0 eq), the desired amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Under an inert atmosphere (N2 or Argon), add anhydrous N,N-Dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.1 M.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat the reaction to 80 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Michael Addition of a Thiol
This protocol describes the conjugate addition of a thiol nucleophile to the α,β-unsaturated nitrile system.
Causality Behind Experimental Choices:
-
Solvent (Ethanol): For the addition of a neutral nucleophile like a thiol, a polar protic solvent such as ethanol is an excellent choice. It effectively dissolves both the substrate and the thiol. The protic nature of the solvent can facilitate the reaction by protonating the nitrile nitrogen, increasing the electrophilicity of the β-carbon.
-
Catalyst (Triethylamine): A catalytic amount of a non-nucleophilic organic base like triethylamine (Et3N) is used to deprotonate a small fraction of the thiol, generating the highly nucleophilic thiolate anion, which is the active species in the addition.
-
Temperature (Room Temperature): Michael additions with potent nucleophiles like thiolates are often rapid and exothermic. Running the reaction at room temperature provides a controlled rate.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile (1.0 eq) in ethanol (to 0.2 M concentration). Add the thiol (1.1 eq).
-
Catalyst Addition: Add triethylamine (0.1 eq) dropwise to the stirring solution.
-
Reaction Execution: Stir the reaction at room temperature.
-
Monitoring: Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. The crude product can often be purified directly by flash chromatography or recrystallization.
Part 4: Troubleshooting and Optimization
-
Issue: Poor Substrate Solubility.
-
Solution: If the substrate is insoluble in the primary solvent choice, consider a co-solvent system (e.g., THF/DMF). For highly nonpolar reactants, a solvent like toluene might be necessary, though this can slow down reactions involving polar intermediates.
-
-
Issue: Low Yield in SNAr Reactions.
-
Solution: Ensure the solvent is truly anhydrous, as water can deactivate strong bases and interfere with the reaction.[5] Consider switching to a higher-boiling polar aprotic solvent like DMSO to allow for higher reaction temperatures. Ensure the base is strong enough to facilitate the desired reaction.
-
-
Issue: Formation of Side Products.
-
Solution: Side product formation can arise from the solvent participating in the reaction (e.g., hydrolysis from residual water). Lowering the reaction temperature may improve selectivity. The choice of solvent can also influence regioselectivity; a less polar solvent may favor one reaction site over another.
-
Conclusion
The selection of a solvent is not a passive choice but an active parameter for controlling the reactivity and selectivity of transformations involving (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. For SNAr reactions on the electron-deficient pyridine ring, polar aprotic solvents like DMF and DMSO are superior due to their ability to enhance nucleophilicity. Conversely, for processes like Michael additions with neutral nucleophiles, polar protic solvents such as ethanol can be advantageous. By understanding the underlying mechanistic principles outlined in this guide, researchers can make informed decisions to accelerate discovery and optimize synthetic outcomes.
References
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available from: [Link]
-
Cyanoacrylate Adhesive Environmental Resistance - Permabond. Available from: [Link]
-
Pyridine as a compound solvent - any thoughts? - ResearchGate. Available from: [Link]
-
Effect of various solvents and conditions on the dissolution of the neat adhesive polymer. - ResearchGate. Available from: [Link]
-
Hantzsch pyridine synthesis - Wikipedia. Available from: [Link]
- Solvents for activator compositions for cyanoacrylate adhesives - Google Patents.
-
Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - Beilstein Journals. Available from: [Link]
- Synthesis method of 2,6-dichloropyridine - Google Patents.
-
2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. Available from: [Link]
-
Synthesis of 3,3'-Dichloro-2,2'-bipyrazine. Available from: [Link]
-
2,6-Dichloro-3-nitropyridine - PMC - NIH. Available from: [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines - arkat usa. Available from: [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available from: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. BJOC - Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions [beilstein-journals.org]
- 3. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aronalpha.net [aronalpha.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile Synthesis
This guide serves as a technical support resource for researchers optimizing the synthesis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile . It addresses the specific challenges of working with the electron-deficient, nucleophile-sensitive 2,6-dichloropyridine core.
Case ID: OPT-DCP-ACN-001 Status: Active Subject: Yield Improvement & Stereocontrol Strategies Target Molecule: (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile Key Challenges:
-
Nucleophilic Aromatic Substitution (SNAr): The C2 and C6 chlorides are highly susceptible to displacement by nucleophilic bases (alkoxides, amines).
-
Stereoselectivity: Maximizing the E-isomer (trans) over the Z-isomer.
-
Base Sensitivity: Strong bases required for acetonitrile activation often degrade the starting material.
Part 1: Recommended Synthetic Routes
We recommend Method A for maximum yield and purity on a medicinal chemistry scale, and Method B for cost-effective scale-up. Direct condensation with acetonitrile is NOT recommended due to the harsh conditions required (see FAQ).
Method A: Horner-Wadsworth-Emmons (HWE) Reaction (Gold Standard)
This method uses diethyl cyanomethylphosphonate instead of acetonitrile. It proceeds under milder conditions and offers superior E-selectivity.
-
Reagents: 2,6-Dichloropyridine-3-carbaldehyde, Diethyl cyanomethylphosphonate (1.1 equiv), LiHMDS or KHMDS (1.1 equiv).
-
Solvent: Anhydrous THF.
-
Temperature: -78°C to 0°C.
Protocol:
-
Dissolve diethyl cyanomethylphosphonate (1.1 equiv) in anhydrous THF (0.5 M) under N2.
-
Cool to -78°C (critical to prevent side reactions).
-
Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise. Stir for 30 min to form the phosphonate carbanion.
-
Note: LiHMDS is preferred over NaH or KOtBu because it is a bulky, non-nucleophilic base, minimizing SNAr attack on the chlorides.
-
-
Add a solution of 2,6-dichloropyridine-3-carbaldehyde (1.0 equiv) in THF dropwise.
-
Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.
-
Quench: Pour into saturated NH4Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.
Method B: Modified Knoevenagel (Doebner Modification)
This method uses cyanoacetic acid and undergoes concomitant decarboxylation. It avoids strong bases but requires heat.
-
Reagents: Aldehyde, Cyanoacetic acid (1.2 equiv), Piperidine (0.1 equiv), Pyridine (solvent or co-solvent).
-
Conditions: 90°C - 110°C.
Protocol:
-
Mix aldehyde (1 equiv) and cyanoacetic acid (1.2 equiv) in Toluene/Pyridine (10:1 ratio).
-
Add catalytic Piperidine (10 mol%).
-
Heat to reflux with a Dean-Stark trap to remove water (driving the equilibrium).
-
Critical Step: Monitor closely.[1] Prolonged heating after conversion leads to polymerization or chloride displacement by piperidine.
Part 2: Troubleshooting Guide (Q&A)
Issue 1: "I am seeing a significant impurity with Mass [M+31] or [M+16]."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Explanation: The 2- and 6-positions of the pyridine ring are electron-deficient.
-
[M+31]: If you used methanol/methoxide, you formed the methoxy-chloropyridine derivative.
-
[M+16]: If you used hydroxide or wet solvents, you formed the hydroxy-chloropyridine (pyridone).
-
[M+Amine]: If using Method B, piperidine can attack the ring if the concentration is too high.
Solution:
-
Switch Base: Use non-nucleophilic bases like LiHMDS or DBU . Avoid NaOMe, NaOEt, or KOH.
-
Lower Temperature: Perform the deprotonation step at -78°C.
-
Dry Solvents: Ensure water content is <50 ppm to prevent hydrolysis.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Equilibrium limitation (Method B) or Enolization (Method A). Solution:
-
For Method A (HWE): Ensure your aldehyde is dry. Any acid impurity in the aldehyde will quench the phosphonate anion. Pre-treat the aldehyde with a weak base wash if necessary.
-
For Method B (Knoevenagel): You must actively remove water. Use a Dean-Stark apparatus or add molecular sieves (4Å) to the reaction mixture.
Issue 3: "I have a mixture of E and Z isomers (e.g., 60:40)."
Diagnosis: Kinetic vs. Thermodynamic Control. Explanation: The HWE reaction generally favors the E-isomer (trans) due to steric hindrance in the transition state. However, the "Still-Gennari" modification (using specific phosphonates) favors Z. Standard diethyl phosphonates should give E. Solution:
-
Solvent Effect: Use THF (favors E). Avoid crown ethers or highly polar solvents like DMF unless necessary, as they can erode stereoselectivity.
-
Isomerization: If you have Z, you can often isomerize it to the thermodynamic E product by heating with a catalytic amount of iodine (I2) in toluene or exposing it to UV light.
Part 3: Visualizing the Chemistry
The following diagram illustrates the reaction pathways and the critical "Danger Zone" where side reactions occur.
Caption: Reaction pathways showing the preferred HWE route (Method A) and the risk of SNAr side reactions if nucleophilic bases are used.
Part 4: Data Summary
Comparison of Synthetic Methods
| Feature | Method A: HWE Reaction | Method B: Knoevenagel (Cyanoacetic) | Direct Acetonitrile (n-BuLi) |
| Typical Yield | 85 - 95% | 60 - 75% | < 40% |
| E:Z Selectivity | > 95:5 | ~ 80:20 | Variable |
| Risk of SNAr | Low (with LiHMDS) | Moderate (due to amines/heat) | High (Strong nucleophiles) |
| Scalability | High (Process safe) | High (Cheap reagents) | Low (Safety concerns) |
| Purification | Simple (Silica plug) | Recrystallization often needed | Difficult (Tarry byproducts) |
References
-
Horner-Wadsworth-Emmons Reaction Overview: Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects." Chemical Reviews, 1989 , 89(4), 863–927.
- Radinov, R., et al. "Synthesis of 4-Amino-3-quinolinecarbonitriles via Knoevenagel Condensation." Journal of Organic Chemistry, 1991. (Contextual reference for pyridine/quinoline nitrile synthesis).
-
Bosutinib Intermediate Synthesis (Patent): "Process for the preparation of 4-amino-3-quinolinecarbonitriles." Wyeth Holdings Corp. US Patent 6,002,008. (Describes similar condensation chemistry on dichloro-heterocycles).
-
Avoiding SNAr in Pyridines: Schlosser, M., et al. "Site-Selective Substitution of 2,6-Dichloropyridine." European Journal of Organic Chemistry, 2006 .
Sources
Technical Support Center: Recrystallization of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile
Welcome to the technical support center for the purification of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on the recrystallization of this compound. Here, we address common challenges and provide troubleshooting strategies grounded in established chemical principles to ensure the successful purification of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the first step in selecting a suitable recrystallization solvent for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile?
A1: The initial and most critical step is to perform small-scale solubility tests with a range of solvents.[1] The ideal solvent for single-solvent recrystallization should exhibit poor solubility at room temperature and high solubility at its boiling point.[2] Given the structure of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, which contains a polar dichloropyridine ring and a nitrile group, as well as a less polar propenenitrile backbone, a systematic screening of solvents with varying polarities is recommended.
A suggested starting panel of solvents for screening is provided in the table below.
| Solvent Class | Example Solvents | Rationale |
| Alcohols | Ethanol, Methanol, Isopropanol | Often effective for polar compounds and aromatic nitriles.[3] |
| Esters | Ethyl Acetate | Good for compounds of intermediate polarity. |
| Ketones | Acetone | A versatile polar aprotic solvent. |
| Aromatics | Toluene | May be effective due to the aromatic pyridine ring. |
| Alkanes | Hexane, Heptane | Likely to be a poor solvent, making it suitable as an anti-solvent in a two-solvent system.[4] |
| Chlorinated | Dichloromethane | Use with caution due to its low boiling point, which may not provide a sufficient solubility gradient. |
| Ethers | Diethyl Ether | Can be a component of a two-solvent system.[4] |
| Water | Distilled Water | Due to the organic nature of the molecule, water is expected to be a poor solvent but can be useful in mixed systems like ethanol/water.[2][4] |
Q2: My compound is soluble in a solvent at room temperature. Can I still use this solvent for recrystallization?
A2: If your compound is readily soluble in a solvent at room temperature, that solvent is generally unsuitable for a single-solvent recrystallization, as you will likely have poor recovery of your material upon cooling.[1] However, this solvent could be an excellent candidate for the "good" solvent in a two-solvent recrystallization system.[5][6]
Q3: What is a two-solvent recrystallization and when should I use it?
A3: A two-solvent recrystallization is employed when no single solvent provides the desired solubility profile.[5][6] This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy (the saturation point).[6] This method is particularly useful for compounds that are either too soluble or not soluble enough in common single solvents. For (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, a common two-solvent system to investigate would be Ethanol/Water or Ethyl Acetate/Hexane.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile.
Problem 1: The compound "oils out" and does not form crystals.
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound, or the solution is supersaturated. This is a common issue with many organic compounds.[5]
Troubleshooting Steps:
-
Add More Solvent: The most immediate solution is to add more of the hot solvent to decrease the saturation of the solution.[5]
-
Lower the Cooling Temperature: Try to induce crystallization at a lower temperature.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Use a Two-Solvent System: Dissolve the "oiled out" compound in a small amount of a "good" solvent and then proceed with a two-solvent recrystallization.
Problem 2: No crystals form upon cooling.
Possible Cause: The solution may not be sufficiently saturated, or the crystallization process is kinetically slow.
Troubleshooting Steps:
-
Induce Crystallization:
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound and re-cool.[6]
-
Extended Cooling: Allow the solution to stand undisturbed for a longer period, and then cool it further in an ice bath.
Problem 3: The recrystallized product is still impure.
Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice, or the chosen solvent did not effectively differentiate between the compound and the impurities.
Troubleshooting Steps:
-
Slow Cooling: Ensure the solution cools slowly and without disturbance to allow for the formation of a pure crystal lattice.[1][2] Insulating the flask can promote slow cooling.
-
Re-evaluate Solvent Choice: The impurity may have similar solubility properties in the chosen solvent. A different solvent or a two-solvent system might be necessary.
-
Charcoal Treatment: If the impurities are colored, they can sometimes be removed by adding activated charcoal to the hot solution before filtration. However, use charcoal judiciously as it can also adsorb the desired compound.[5]
-
Wash the Crystals: After filtration, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1][5]
Problem 4: Low recovery of the recrystallized product.
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer and filtration.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1]
-
Maximize Crystal Precipitation: Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize the amount of compound remaining in the solution.[2]
-
Recover from Mother Liquor: It may be possible to recover a second crop of crystals by evaporating a portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
Objective: To purify (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile using a single suitable solvent.
Materials:
-
Crude (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of the solvent and heat the mixture to boiling with stirring.[2]
-
Continue to add small portions of the hot solvent until the compound just dissolves.
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature, undisturbed.[1]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Wash the crystals with a small amount of ice-cold solvent.[1]
-
Dry the purified crystals.
Diagram: Single-Solvent Recrystallization Workflow
Caption: Workflow for single-solvent recrystallization.
References
-
University of California, Davis. (n.d.). Recrystallisation. Retrieved from [Link]
-
Wang, X., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11(40), 24833-24838. Retrieved from [Link]
-
Kopper, K. (n.d.). Recrystallization. Millersville University. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Retrieved from [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Stability of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in Acidic Conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly in acidic environments. The information is structured to explain the chemical principles underlying potential stability issues and to offer practical guidance for experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in acidic conditions?
A1: The primary stability concern for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in acidic media is the hydrolysis of the nitrile group.[1][2][3] This reaction is catalyzed by acid and proceeds in two main steps: first, the conversion of the nitrile to an amide intermediate, (2E)-3-(2,6-dichloropyridin-3-yl)acrylamide, and second, the subsequent hydrolysis of the amide to the corresponding carboxylic acid, (2E)-3-(2,6-dichloropyridin-3-yl)acrylic acid.[4] The electron-withdrawing nature of the 2,6-dichloropyridine ring may influence the rate of this hydrolysis.
Q2: Are there other potential degradation pathways besides nitrile hydrolysis?
A2: Yes. While nitrile hydrolysis is the most probable degradation pathway in acidic solution, the α,β-unsaturated system (the prop-2-enenitrile moiety) could potentially undergo other reactions under certain conditions. These could include:
-
Michael Addition: Nucleophiles present in the reaction mixture could potentially add across the carbon-carbon double bond.
-
Oxidation: While less common in simple acidic hydrolysis, the presence of oxidizing agents could lead to oxidation of the double bond or the pyridine ring.[1]
-
Photodegradation: Exposure to light, especially UV light, can sometimes induce degradation in molecules with conjugated systems.[3]
Q3: How do the dichloro-substituents on the pyridine ring affect the stability of the molecule?
A3: The two chlorine atoms on the pyridine ring are strongly electron-withdrawing. This has two main effects:
-
Deactivation of the Pyridine Ring: The electron-withdrawing chlorine atoms make the pyridine ring less susceptible to electrophilic attack. However, they also make the ring more susceptible to nucleophilic aromatic substitution, although this is unlikely to be a primary degradation pathway under typical acidic hydrolysis conditions.
-
Influence on the Side Chain: The electron-withdrawing nature of the ring will affect the electronic properties of the prop-2-enenitrile side chain, which can influence the rate of hydrolysis of the nitrile group.
Q4: At what pH range is (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile expected to be most stable?
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile in acidic solutions.
Issue 1: Appearance of Unexpected Peaks in HPLC Analysis of Acidic Solutions
Possible Cause: Degradation of the parent compound due to acid-catalyzed hydrolysis.
Troubleshooting Steps:
-
Confirm Peak Identity:
-
If possible, isolate the new peaks and characterize them by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm if they correspond to the expected amide and carboxylic acid degradants.
-
Synthesize authentic standards of the potential degradation products for comparison of retention times.
-
-
Perform a Forced Degradation Study:
-
Adjust pH:
-
If degradation is confirmed, consider adjusting the pH of your solution to a less acidic range where the compound is more stable. Prepare solutions in buffers with a range of pH values (e.g., pH 3, 5, 7) to assess stability.
-
Issue 2: Poor Recovery or Inconsistent Quantification Over Time
Possible Cause: Adsorption of the compound or its degradants to container surfaces, or ongoing degradation in the analytical sample.
Troubleshooting Steps:
-
Use Inert Vials:
-
Utilize silanized or polypropylene HPLC vials to minimize adsorption.
-
-
Control Sample Temperature:
-
Keep samples in the autosampler at a controlled, cool temperature (e.g., 4 °C) to slow down the rate of degradation while awaiting analysis.
-
-
Immediate Analysis:
-
Analyze samples as soon as possible after preparation. If immediate analysis is not possible, perform a time-course study on the prepared sample to understand its stability in the analytical solvent.
-
-
Neutralize Before Analysis:
-
If the sample is in a strongly acidic solution, consider neutralizing it with a suitable base just before injection to halt further degradation. Ensure that the neutralization process itself does not cause precipitation or further reactions.
-
Experimental Protocols
Protocol 1: Forced Degradation Study in Acidic Conditions
This protocol outlines a typical procedure for conducting a forced degradation study to identify acid-labile degradation products.[1][2][3]
Materials:
-
(2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or PDA detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a known volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples to a suitable concentration for HPLC analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples.
-
HPLC Analysis: Analyze the control and stressed samples by a suitable stability-indicating HPLC method. Monitor for the decrease in the peak area of the parent compound and the appearance of new peaks.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[5][6]
Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Specificity: Inject solutions from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent peak and from each other.
-
Linearity: Establish a calibration curve with at least five concentrations of the parent compound.
-
Accuracy and Precision: Determine the accuracy and precision of the method at multiple concentration levels.
-
Robustness: Evaluate the effect of small, deliberate changes in method parameters (e.g., pH of mobile phase, column temperature, flow rate) on the results.[7]
Visualizations
Potential Acid-Catalyzed Degradation Pathway
Caption: Workflow for an acid stress study.
References
-
Forced Degradation Studies - MedCrave online. (2016, December 14). Retrieved from [Link]
-
Acidic Hydrolysis of Polyacrylonitrile: Effect of Neighboring Groups | Request PDF. (n.d.). Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved from [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Retrieved from [Link]
-
Forced degradation study under acidic conditions. - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (2026, February 14). Retrieved from [Link]
- US Patent for Hydrolysis of acrylonitrile-containing polymers - Google Patents. (n.d.).
-
Stability Indicating HPLC Method Development – A Review - IJTSRD. (2021, July 15). Retrieved from [Link]
-
Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC - NIH. (n.d.). Retrieved from [Link]
-
Alkaline hydrolysis of polyacrylonitrile, 1 - Structure of the reaction products - ResearchGate. (2025, August 7). Retrieved from [Link]
-
STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. (n.d.). Retrieved from [Link]
-
Nitrilase-catalysed conversion of acrylonitrile by free and immobilized cells of Streptomyces sp. - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
-
Stability-indicating methods for the enantioselective determination of dihydropyridines by high performance liquid chromatograph - CORE. (2012, July 4). Retrieved from [Link]
-
2,6-Dichloropyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
2,6-Dichloropyridine-3,5-dicarbonitrile - PMC - NIH. (n.d.). Retrieved from [Link]
-
Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - Frontiers. (2022, December 14). Retrieved from [Link]
- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from https://www.researchgate.net/publication/285584519_Development_and_validation_of_a_stability-indicating_RP-HPLC-FLD_method_for_determination_of_5-4-chlorophenoxy_methyl-1_3_4-_oxadiazole-2-thiol
-
Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives - ResearchGate. (2025, December 6). Retrieved from [Link]
-
Synthesis and Characterization of Poly(2-vinylpyridine) and Poly(4-vinylpyridine) with Metal Oxide (TiO 2 , ZnO) Films for the Photocatalytic Degradation of Methyl Orange and Benzoic Acid - MDPI. (2022, November 1). Retrieved from [Link]
-
Enhanced Degradation of Vinyl Copolymers Based on Lipoic Acid. (2024, December 23). Retrieved from [Link]
-
Behavior of 3-Vinylpyridine in Nitroxide-Mediated Radical Polymerization: The Influence of Nitroxide Concentration, Solvent, and Temperature. (n.d.). Retrieved from [Link]
-
Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - MDPI. (2022, February 19). Retrieved from [Link]
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Validation & Comparative
reference standards for (2E)-3-(2,6-DIchloropyridin-3-yl)prop-2-enenitrile purity
An In-Depth Guide to Establishing Reference Standards for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile: A Methodological Comparison
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of every chemical entity is a cornerstone of reliable and reproducible results. This is particularly true for novel synthetic intermediates like (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, a compound whose utility in constructing more complex molecules necessitates a well-defined and rigorously tested reference standard. The presence of impurities, whether from starting materials, by-products, or degradation, can have profound impacts on reaction yields, biological activity, and safety profiles.[1][2]
This guide provides a comprehensive comparison of orthogonal analytical methodologies for establishing the purity of a reference standard for (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. As this is a specialized chemical, commercially available, pre-certified reference standards are often unavailable. Therefore, the onus falls upon the research and development laboratory to qualify a batch of the synthesized material as an in-house primary reference standard. We will explore the "why" behind the selection of specific analytical techniques, offering a self-validating framework for confident purity assessment.
The Principle of Orthogonal Validation
Relying on a single analytical technique for purity determination is fraught with risk. A given method may not be capable of detecting all potential impurities. For instance, an HPLC-UV method might not detect impurities that lack a UV chromophore, while a GC-based method will miss non-volatile impurities.[3][4] The principle of orthogonal validation employs multiple, distinct analytical methods whose separation and detection principles are fundamentally different. By combining techniques like liquid chromatography, gas chromatography, and nuclear magnetic resonance spectroscopy, a more complete and trustworthy picture of a compound's purity can be assembled.
Caption: Workflow for establishing a qualified in-house reference standard using orthogonal analytical methods.
Comparative Analysis of Core Purity Assessment Techniques
The selection of an analytical method hinges on the specific information required, the nature of potential impurities, and the desired level of accuracy. For (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile, a combination of chromatographic and spectroscopic techniques is essential.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Primary Application | Routine purity testing, separation of non-volatile and thermally labile impurities.[3] | Purity testing, identification and quantification of volatile and semi-volatile impurities.[3][5] | Primary method for purity assessment without a specific reference standard; accurate quantification.[3] |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[6][7] | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[3] |
| Strengths | Versatile, robust, and widely applicable for a broad range of organic molecules. High precision and accuracy for relative purity (area %).[8][9] | High sensitivity and selectivity, provides structural information of impurities through mass spectra.[8][10] | Does not require a reference standard of the analyte itself. Provides structural confirmation and purity in a single experiment. High accuracy. |
| Limitations | Requires impurities to have a UV chromophore for detection.[4] Purity by area % assumes all components have identical response factors. | Limited to thermally stable and volatile compounds. Derivatization may be required for some analytes.[8] | Lower throughput compared to chromatographic methods. Requires a high-field NMR spectrometer and a certified internal standard.[3] |
| Typical LOD/LOQ | 0.01 - 0.1%[3] | 0.01 - 0.1% (lower with selected ion monitoring)[8][10] | ~0.1%[3] |
| Precision (% RSD) | < 2%[3] | < 2% (can be higher depending on injection technique) | < 1%[3] |
Experimental Protocols for Purity Determination
The following protocols are provided as robust starting points for the analysis of (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile. Method development and validation are critical for ensuring accuracy and reliability.[9]
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse for purity analysis in pharmaceutical development, ideal for separating the main component from less volatile synthetic by-products or degradation products.[9]
Causality Behind Experimental Choices:
-
Column: A C18 reverse-phase column is selected due to the predominantly non-polar, aromatic nature of the target molecule.
-
Mobile Phase: An acetonitrile/water gradient is a standard starting point for reverse-phase chromatography, offering a good balance of solvent strength to elute a wide range of compounds. A mild acid (e.g., formic acid for MS compatibility or phosphoric acid for UV) is used to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups.[8]
-
Detector: A Diode Array Detector (DAD) or Photo Diode Array (PDA) is superior to a fixed-wavelength UV detector as it provides UV spectra for all eluting peaks. This helps in assessing peak purity and can give clues about the structure of impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/PDA detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
Start at 40% B, hold for 2 minutes.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 40% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm) and collect full spectra from 200-400 nm.
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[9]
-
Data Analysis: Purity is calculated using the area percent method. Impurities at or above the reporting threshold (typically 0.05% as per ICH Q3A guidelines) should be reported.[1]
Caption: A typical experimental workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile or semi-volatile impurities that might be present from the synthesis, such as residual starting materials or solvents.[5][8]
Causality Behind Experimental Choices:
-
Column: A DB-5 or equivalent column (5% phenyl-methylpolysiloxane) is a robust, general-purpose column suitable for a wide range of semi-polar compounds.
-
Injection: A split injection is used for routine analysis to avoid overloading the column, while a splitless injection can be used to improve sensitivity for trace impurity analysis.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram) and qualitative data (from the mass spectrum of each peak), which is invaluable for identifying unknown impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: DB-5ms capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C.
-
Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.[11]
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[3]
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural elucidation and can be used as a primary quantitative method (qNMR) to determine the absolute purity of a substance without needing a reference standard of the same substance.[12][13][14]
¹H and ¹³C NMR for Structural Confirmation: Before purity assessment, the identity of the synthesized (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile must be unequivocally confirmed. High-resolution ¹H and ¹³C NMR spectra, along with 2D experiments like COSY and HSQC, are used to assign all proton and carbon signals, confirming the chemical structure and stereochemistry (E-isomer).[15][16]
Quantitative ¹H NMR (qNMR) for Absolute Purity: qNMR is a primary ratio method that relies on the direct proportionality between signal integral and the number of protons. By comparing the integral of a known proton signal from the analyte with the integral of a signal from a certified, high-purity internal standard of known concentration, the absolute purity of the analyte can be calculated.
Causality Behind Experimental Choices:
-
Internal Standard: A good internal standard (e.g., maleic acid, dimethyl sulfone) must have high purity, be stable, non-volatile, and possess sharp proton signals that do not overlap with any analyte signals.
-
Relaxation Delay: A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any proton being integrated is crucial to ensure complete spin-lattice relaxation. This is the most critical parameter for ensuring accurate quantification.
-
Solvent: A deuterated solvent (e.g., DMSO-d₆, Chloroform-d) that fully dissolves both the analyte and the internal standard is required.
Experimental Protocol (qNMR):
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile sample into a clean vial.
-
Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum with a 90° pulse.
-
Set a long relaxation delay (e.g., 30-60 seconds) to ensure full relaxation.
-
Ensure a sufficient number of scans for a high signal-to-noise ratio (>250:1 for the signals to be integrated).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following equation:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Pstd = Purity of the certified internal standard
-
Conclusion
Establishing a high-purity reference standard for a novel compound like (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enenitrile is a multi-faceted task that cannot be reliably accomplished with a single analytical method. A scientifically sound approach mandates the use of orthogonal techniques. HPLC provides the primary assessment of process-related, non-volatile impurities, while GC-MS is essential for identifying and quantifying volatile contaminants. Finally, qNMR serves as a powerful, primary method to assign an absolute purity value, which also confirms the structural integrity of the compound. By integrating the data from these complementary methods, researchers and drug development professionals can establish a well-characterized, in-house reference standard, ensuring the quality, consistency, and reliability of their subsequent research.
References
- Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
- Benchchem. A Comparative Guide to Analytical Methods for Determining 2,5-Dichloropyridine Purity.
- Cefas. Development of quantitative methods for the analysis of pyridine in marine sediments and biota.
- PubMed.
- Health Canada. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke.
- Benchchem.
- Sigma-Aldrich. (2E)-3-(2,6-Dichlorophenyl)-2-propenenitrile AldrichCPR.
- PubMed. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
- Encyclopedia.pub. Nuclear Magnetic Resonance Spectroscopy.
- R Discovery.
- ResearchGate.
- SciSpace.
- E. Breitmaier.
- E. Breitmaier. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
- ICH. ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
- Nelson Labs.
Sources
- 1. database.ich.org [database.ich.org]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 11. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. smbstcollege.com [smbstcollege.com]
- 16. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Assay Development Guide: Quantification of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile
Executive Summary
(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is a critical electrophilic intermediate, often utilized in the synthesis of fused bicyclic kinase inhibitors (e.g., Src/Abl inhibitors) and advanced agrochemicals. Its reactive acrylonitrile tail serves as a Michael acceptor, making it a versatile building block but also a potential Genotoxic Impurity (PGI) if carried over into final drug substances.
This guide compares two distinct analytical workflows:
-
The Gold Standard (Product): A developed UHPLC-MS/MS (QqQ) method designed for trace-level quantification (ppb range) and strict specificity.
-
The Alternative: A robust HPLC-UV method suitable for raw material assay and process control (>98% purity).
Part 1: Chemical Context & Critical Quality Attributes (CQAs)
To develop a self-validating assay, one must understand the molecule's behavior.
-
Isomerism: The primary challenge is the geometric isomerism of the acrylonitrile group. The (2E)-isomer is thermodynamically favored, but the (2Z)-isomer can form under UV light exposure or specific reaction conditions.
-
Implication: The assay must resolve the E and Z isomers to prevent overestimation of the active ingredient.
-
-
Basicity: The pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the two chlorine atoms (positions 2,6) and the nitrile group.[1]
-
Implication: Mobile phase pH must be controlled (< pH 3.0) to ensure consistent protonation and peak shape.
-
-
Reactivity: As a Michael acceptor, the analyte can react with nucleophiles (thiols, amines) in biological matrices.
-
Implication: Sample preparation for biological assays requires immediate quenching or stabilization.
-
Diagram 1: Method Development Decision Matrix
This workflow illustrates the logical pathway for selecting the correct analytical approach based on the detection limit requirements.
Caption: Decision tree for selecting HPLC-UV vs. UHPLC-MS/MS based on sensitivity requirements (Assay vs. Impurity).
Part 2: Comparative Analysis
The Product: UHPLC-MS/MS (Trace Quantification)
Best for: Genotoxic impurity monitoring, pharmacokinetic (PK) studies, and cleaning validation.
-
Mechanism: Uses a Triple Quadrupole (QqQ) mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Why it wins: The presence of two chlorine atoms provides a distinct isotopic pattern (
, , ) that acts as a secondary confirmation of identity, virtually eliminating false positives from matrix background. -
Column Selection: A Pentafluorophenyl (PFP) or Phenyl-Hexyl column is superior to standard C18.
-
Causality: The pi-pi interactions between the phenyl ring of the stationary phase and the pyridine ring of the analyte enhance the separation of E and Z isomers, which often co-elute on alkyl-bonded phases (C18).
-
The Alternative: HPLC-UV (Process Assay)
Best for: Raw material release, reaction monitoring, and stability testing.
-
Mechanism: UV absorbance at the
(typically ~270-290 nm due to the conjugated acrylonitrile-pyridine system). -
Limitation: Lacks the sensitivity for ppm-level detection. If the Z-isomer co-elutes, UV will report a single purity value, masking the isomeric impurity.
Data Comparison Table
| Feature | UHPLC-MS/MS (Recommended) | HPLC-UV (Alternative) |
| Limit of Quantitation (LOQ) | 0.5 – 1.0 ng/mL (ppb) | 0.5 – 1.0 µg/mL (ppm) |
| Selectivity | High (Mass + Isotope Ratio) | Moderate (Retention Time only) |
| Isomer Resolution | Excellent (using PFP/Phenyl phases) | Good (requires slower gradient) |
| Throughput | < 5 mins (UHPLC) | 15–25 mins (Standard HPLC) |
| Equipment Cost | High ( | Low ($) |
Part 3: Detailed Experimental Protocols
Protocol A: UHPLC-MS/MS (Trace Analysis)
This protocol is designed to be self-validating through the use of stable-isotope internal standards.
1. Reagents & Standards:
-
Analyte: (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile (>99% purity).
-
Internal Standard (IS): (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile-
or a structural analog like 2,6-dichloropyridine (less ideal). -
Solvents: LC-MS grade Acetonitrile (ACN) and Water with 0.1% Formic Acid.
2. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex F5 (PFP) or Waters BEH Phenyl, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Mass Spectrometry Parameters (ESI+):
-
Precursor Ion: m/z 213.0
-
Quantifier Transition: 213.0
178.0 (Loss of Cl). -
Qualifier Transition: 213.0
186.0 (Loss of HCN). -
Isotope Confirmation: Monitor m/z 215.0 (approx. 65% intensity of 213) to confirm dichloro pattern.
4. Sample Preparation (Drug Substance Matrix):
-
Dissolve 50 mg of Drug Substance in 10 mL ACN.
-
Sonicate for 10 mins.
-
Filter through 0.2 µm PTFE filter (Nylon may adsorb the nitrile).
-
Dilute 1:10 with Mobile Phase A before injection to focus the peak.
Protocol B: HPLC-UV (Purity Assay)
1. Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase: Isocratic 60% Water (0.1% H3PO4) / 40% ACN.
-
Wavelength: 285 nm (Determine experimentally via DAD scan).
-
Flow Rate: 1.0 mL/min.
2. System Suitability Test (SST):
-
Resolution (Rs): Expose a standard solution to UV light (254 nm) for 10 minutes to generate the Z-isomer. Inject this mixture.
-
Requirement: Resolution between E and Z isomers must be > 1.5.
Diagram 2: Extraction & Analysis Workflow
This diagram details the sample preparation logic, emphasizing the filtration step critical for protecting the UHPLC column.
Caption: Sample preparation workflow ensuring matrix removal and solvent compatibility.
Part 4: Validation & Troubleshooting
Linearity & Range
-
MS/MS: Linear from 1 ng/mL to 1000 ng/mL (
). -
UV: Linear from 10 µg/mL to 500 µg/mL.
Common Pitfalls
-
Peak Tailing: Pyridines are notorious for tailing on residual silanols.[2]
-
Fix: Ensure mobile phase pH is acidic (pH ~2.5) to keep the pyridine fully protonated, or use an end-capped column (e.g., Waters BEH).
-
-
Isomer Interconversion:
-
Observation: Split peaks or "saddles" between peaks.[2]
-
Fix: Protect samples from light using amber glassware. Keep autosampler temperature at 4°C.
-
-
Carryover: The nitrile group can stick to metallic surfaces.
-
Fix: Use a needle wash of 50:50 ACN:Isopropanol + 0.1% Formic Acid.
-
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2,6-Dichloropyridine Derivatives. PubChem.[3] Link
-
Dolan, J. W. (2002). Temperature Selectivity in Reversed-Phase High Performance Liquid Chromatography. Journal of Chromatography A. (Contextual reference for isomer separation). Link
Sources
Safety Operating Guide
Navigating the Final Steps: A Comprehensive Guide to the Safe Disposal of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile
For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—the responsible management of chemical intermediates is as critical as the breakthroughs they enable. This guide provides an in-depth, procedural framework for the proper disposal of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile, ensuring the safety of personnel and the preservation of our environment.
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from structurally similar compounds, such as 2,6-dichloropyridine, (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile should be handled as a hazardous substance.
Anticipated Hazards:
-
Toxicity: Likely to be toxic if swallowed, and may cause harm if it comes into contact with skin or is inhaled.
-
Irritation: Expected to cause skin and serious eye irritation.
-
Environmental Hazard: As with many chlorinated organic compounds, it may be toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE): The First Line of Defense
All handling and disposal procedures must be conducted while wearing appropriate PPE. This is not merely a recommendation but a critical safety imperative.
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., Nitrile or Neoprene). | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or a face shield. | To protect against splashes and airborne particles, which can cause serious eye damage. |
| Lab Coat | A standard laboratory coat, buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2] A respirator may be necessary for large spills. | To minimize the inhalation of potentially harmful vapors or dust. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is that it should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.[2]
Step 1: Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management.
-
Isolate the Waste: Collect all waste materials containing (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile, including contaminated consumables (e.g., pipette tips, weighing boats), and unreacted starting material.
-
Choose the Right Container: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.[2]
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. It is crucial to keep halogenated organic waste separate from non-halogenated waste.
Step 2: Labeling for Safety and Compliance
Clear and accurate labeling is a regulatory requirement and vital for the safety of all personnel who may handle the waste.
Your waste container label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "(2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile."
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
Any known hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
Step 3: Secure Storage
Temporary storage of the waste container within the laboratory must be in a designated satellite accumulation area.
-
Location: The storage area should be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate the impact of any potential leaks or spills.
-
Incompatible Materials: Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[2][4]
Step 4: Arranging for Professional Disposal
The final and most critical step is to entrust the disposal to a licensed hazardous waste management company.
-
Contact your EHS Department: Your institution's EHS department is your primary resource. They will have established procedures and contracts with certified disposal vendors.
-
Provide Necessary Information: Be prepared to provide the EHS department or the disposal vendor with all available information about the waste, including its chemical name and any known hazards.
-
Documentation: Maintain meticulous records of the waste disposal process, including the date of pickup and the name of the disposal company. This documentation is essential for regulatory compliance.[5]
Part 3: Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is crucial to minimize exposure and environmental contamination.
-
Small Spills: For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain and collect the spilled material. Place the absorbed material in the designated hazardous waste container.
-
Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and notify your institution's emergency response team and EHS department immediately.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile.
Caption: Disposal workflow for (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile.
Conclusion: A Commitment to Safety and Stewardship
The responsible disposal of (2E)-3-(2,6-Dichloropyridin-3-yl)prop-2-enenitrile is a non-negotiable aspect of professional laboratory practice. By adhering to the principles of hazard assessment, proper segregation, secure storage, and professional disposal, you not only ensure the safety of your laboratory and colleagues but also demonstrate a profound commitment to environmental stewardship. Let this guide serve as your trusted resource in navigating the final, critical steps of your research endeavors.
References
- Google Patents. (n.d.). Process for the hydrolysis of nitriles.
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 8081B: Organochlorine Pesticides by Gas Chromatograph. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
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University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Nitriles. Retrieved from [Link]
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United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
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MATEC Web of Conferences. (n.d.). Detection, Treatment and Remediation for Organochlorines. Retrieved from [Link]
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National Environment Protection Council. (1999, July). Organochlorine Pesticides Waste Management Plan. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation of Pyridines in the Environment. Retrieved from [Link]
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Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,6-Dichloropyridine, 98%. Retrieved from [Link]
- Google Patents. (n.d.). Separation of chlorinated pyridines and derivatives thereof.
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Chemos GmbH & Co.KG. (2024, May 24). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]
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Unigel. (2021, December 4). Safety Data Sheet: Acrylonitrile. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
